Structure-Activity Relationship (SAR): Potent and Selective MLCK/EGFR Inhibition via 7-Substitution
A study on a focused library of 1-(3-bromophenylamino)isoquinoline-4-carbonitriles demonstrates that the inhibitory potency against myosin light chain kinase (MLCK) and epidermal growth factor receptor (EGFR) is directly tunable by the 7-substituent [1]. This provides a clear path to selectively targeting one kinase over the other, a feat not possible with a generic isoquinoline scaffold. The nature of the substituent at the 7-position of the isoquinoline scaffold was found to be a critical determinant of inhibitory activity [1].
| Evidence Dimension | Kinase Inhibitor SAR |
|---|---|
| Target Compound Data | Activity is dependent on the nature of the 7-substituent |
| Comparator Or Baseline | Unsubstituted isoquinoline scaffold or different positional isomers (e.g., 5-, 6-, or 8-substituted) |
| Quantified Difference | Qualitative; specific potency differences were not quantified in the abstract, but the effect is described as highly dependent. |
| Conditions | In vitro kinase inhibition assay (MLCK and EGFR) |
Why This Matters
This SAR proves the 4-cyanoisoquinoline core is not just a passive scaffold but an active participant in target engagement, enabling rational design of potent and selective inhibitors, which is critical for avoiding off-target effects in cellular assays.
- [1] Rode, H. B., Sprang, T., Besch, A., Loose, J., Otto, H. H., & et al. (2011). Synthesis and biological evaluation of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as inhibitors of myosin light chain kinase and epidermal growth factor receptor. Bioorganic & Medicinal Chemistry, 19(1), 429-439. View Source
